molecular formula C5H2ClF2N B11812471 2-Chloro-3,4-difluoropyridine

2-Chloro-3,4-difluoropyridine

Katalognummer: B11812471
Molekulargewicht: 149.52 g/mol
InChI-Schlüssel: OZWDMPGMACYNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents impart distinct electronic and steric effects, making this compound a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

The synthesis of 2-Chloro-3,4-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction proceeds under specific conditions to ensure high yield and purity . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These methods are scalable and suitable for industrial production, providing a reliable supply of this compound for various applications.

Analyse Chemischer Reaktionen

2-Chloro-3,4-difluoropyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various organometallic catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Chloro-3,4-difluoropyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of chlorine and fluorine atoms influences the compound’s electronic properties, making it a potent electrophile in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3,4-difluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it a versatile intermediate in various chemical syntheses and applications.

Eigenschaften

Molekularformel

C5H2ClF2N

Molekulargewicht

149.52 g/mol

IUPAC-Name

2-chloro-3,4-difluoropyridine

InChI

InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H

InChI-Schlüssel

OZWDMPGMACYNAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.